tert-Butyl (4-acetylphenyl)carbamate
Overview
Description
tert-Butyl (4-acetylphenyl)carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an acetyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-acetylphenyl)carbamate typically involves the reaction of 1-(4-aminophenyl)ethan-1-one with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about 16 hours . The general reaction scheme is as follows:
- Dissolve 1-(4-aminophenyl)ethan-1-one in tetrahydrofuran.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture.
- Stir the reaction mixture at room temperature for 16 hours.
- Purify the product by standard methods such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction parameters such as temperature, solvent, and reaction time can be optimized to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of 4-(carboxyphenyl)carbamate.
Reduction: Formation of 4-(hydroxyphenyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl (4-acetylphenyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes.
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.
Medicine: The compound is used in the development of new therapeutic agents. Its derivatives have shown potential in anti-inflammatory and anticancer activities .
Industry: In the chemical industry, this compound is used in the production of polymers, agrochemicals, and specialty chemicals. It is also employed in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-acetylphenyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (4-acetylphenyl)carbamate.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
Uniqueness: this compound is unique due to the presence of the acetyl group, which provides additional functionalization options. The combination of the tert-butyl and acetyl groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
tert-butyl N-(4-acetylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDQEZQKBKXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572126 | |
Record name | tert-Butyl (4-acetylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232597-42-1 | |
Record name | tert-Butyl (4-acetylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.